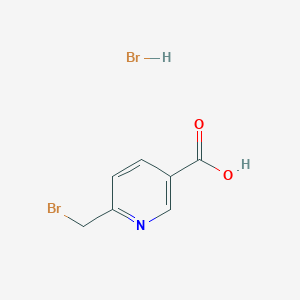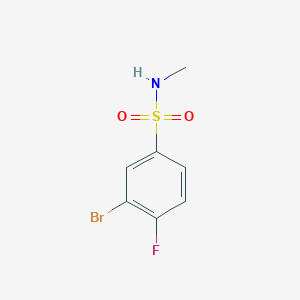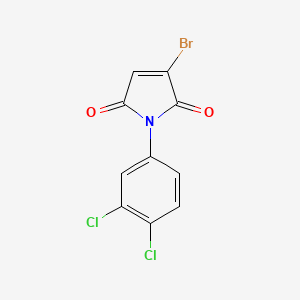
3-Bromo-1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione
Übersicht
Beschreibung
The compound “3-Bromo-1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione” is a pyrrole derivative. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The 3-bromo and 1-(3,4-dichlorophenyl) substituents would be attached to this ring .Chemical Reactions Analysis
As a halogenated pyrrole, this compound could potentially undergo a variety of reactions. The bromine could be displaced in a nucleophilic substitution reaction, or the compound could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. As a halogenated aromatic compound, it would likely be relatively stable and nonpolar. It might have a relatively high boiling point due to the presence of the halogens .Wissenschaftliche Forschungsanwendungen
Highly Luminescent Polymers
Polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units have been synthesized, demonstrating strong fluorescence and solubility in common organic solvents. These materials exhibit promising properties for applications in organic electronics due to their high quantum yields and significant Stokes shifts, which are indicative of their potential as active materials in optoelectronic devices (Zhang & Tieke, 2008).
Photoluminescent Conjugated Polymers
A series of π-conjugated polymers featuring pyrrolo[3,4-c]pyrrole units has been developed, showing strong photoluminescence and good chemical stability. These materials, synthesized using palladium-catalyzed aryl-aryl coupling reactions, display orange coloration in solution and offer potential for electronic applications due to their photostability and processability into thin films (Beyerlein & Tieke, 2000).
Deeply Colored Polymers
Research has led to the creation of polymers containing isoDPP units, which are deeply colored and exhibit broad absorption spectra. These polymers, synthesized via palladium-catalyzed polycondensation, are soluble in dichloromethane, chloroform, and tetrahydrofuran, highlighting their potential use in electrochromic devices and other applications requiring color tunability and solubility in organic solvents (Welterlich, Charov, & Tieke, 2012).
Organic Thin Film Transistors
The use of pyrrolo[3,4-c]pyrrole-1,3-dione derivatives in the synthesis of polymer semiconductors has been explored, demonstrating their effectiveness in organic thin film transistors (OTFTs). These polymers show promising p-channel charge transport performance, indicating their potential for use in organic electronics (Guo, Sun, & Li, 2014).
Antiproliferative Activity
Chalcone-imide derivatives based on 3,4-dichloro-1H-pyrrole-2,5-dione have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines. These compounds have shown significant activity, particularly against liver and breast cancer cells, suggesting their potential as leads for the development of new anticancer agents (Rdwan, 2020).
Wirkmechanismus
Target of Action
It is known that many indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
It is known that indole derivatives can influence a wide range of biochemical pathways . The downstream effects of these alterations can vary widely, depending on the specific pathways involved.
Pharmacokinetics
Similar compounds are known to be insoluble in water but soluble in most organic solvents
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-bromo-1-(3,4-dichlorophenyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrCl2NO2/c11-6-4-9(15)14(10(6)16)5-1-2-7(12)8(13)3-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDNQQVBHWSKFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=O)C=C(C2=O)Br)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrCl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-(3,4-dichlorophenyl)-1H-pyrrole-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



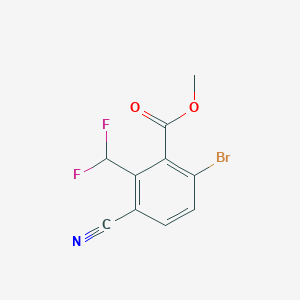

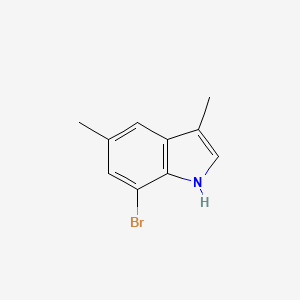

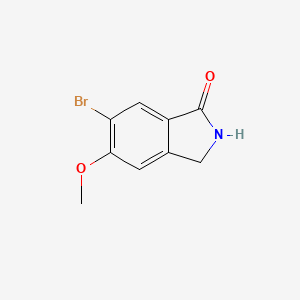
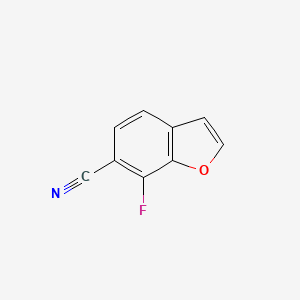

![4-Chloro-7-fluoro-1H-benzo[d]imidazol-2-amine](/img/structure/B1449427.png)
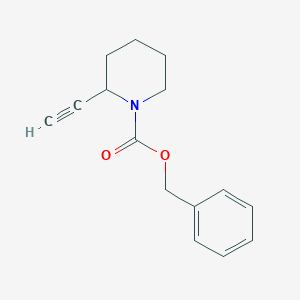
![1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B1449431.png)


